molecular formula C10H8BrNO2 B8759899 7-bromo-1-methyl-1H-indole-2-carboxylic acid

7-bromo-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B8759899
M. Wt: 254.08 g/mol
InChI Key: NIQAGYXZZPNBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686022B2

Procedure details

7.37 g ethyl 7-bromo-1H-indole-2-carboxylate are dissolved in 50 ml N,N-dimethylformamide, cooled to 0° C. and combined with 1.16 g sodium hydride (60% in mineral oil). The mixture is stirred for 20 minutes and then 1.78 ml methyl iodide are added dropwise. Then the mixture is allowed to come up to ambient temperature and stirred for 12 hours. Then 80 ml of methanol and 27.5 ml 2 N sodium hydroxide solution are added and the mixture is stirred for 3 hours at ambient temperature. The methanol is eliminated in vacuo, the residue is mixed with water and the precipitate is suction filtered. The filtrate is washed twice with ethyl acetate and the aqueous phase is combined with sufficient 2 N hydrochloric acid to give a pH of 2. The precipitated solid is suction filtered, washed with water and dried.
Quantity
7.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
1.78 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
27.5 mL
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8]([C:11]([O:13]CC)=[O:12])=[CH:7]2.[H-].[Na+].[CH3:18]I.[OH-].[Na+]>CN(C)C=O.O.CO>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH3:18])[C:8]([C:11]([OH:13])=[O:12])=[CH:7]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7.37 g
Type
reactant
Smiles
BrC=1C=CC=C2C=C(NC12)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.16 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.78 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
27.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come up to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 3 hours at ambient temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate is washed twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give a pH of 2
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC=1C=CC=C2C=C(N(C12)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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